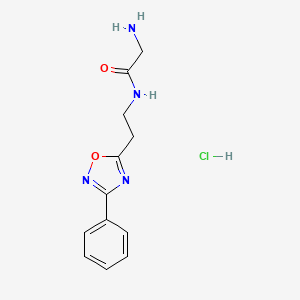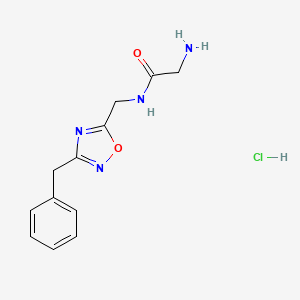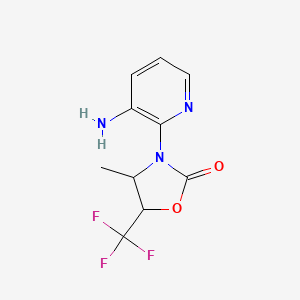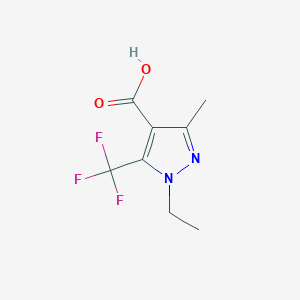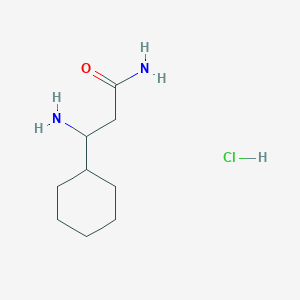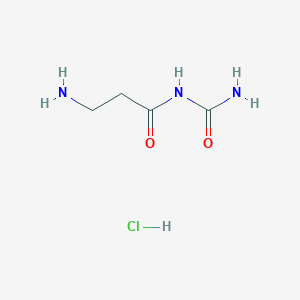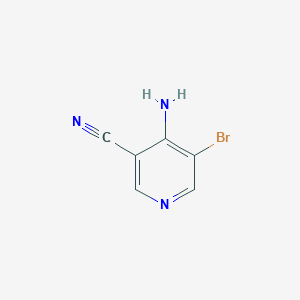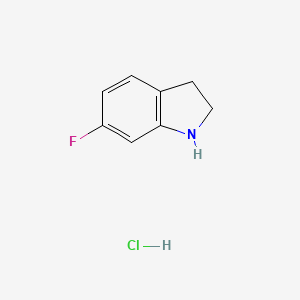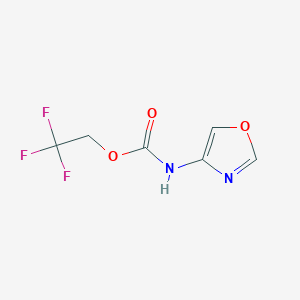
2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate” is a chemical compound with the CAS Number: 1375472-82-4 . It has a molecular weight of 210.11 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 1,3-oxazol-4-ylcarbamate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate” is 1S/C6H5F3N2O3/c7-6(8,9)2-14-5(12)11-4-1-13-3-10-4/h1,3H,2H2,(H,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of “2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate” is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Antileukemic Activity
Compounds synthesized using 1,3-dipolar cycloaddition reactions with a trifluoromethanesulfonate salt or a mesoionic oxazolone intermediate, including derivatives of 2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate, have demonstrated in vivo activity against P388 lymphocytic leukemia. This highlights its potential in antileukemic therapy (Anderson et al., 1988).
Antimicrobial Activity
Novel hybrids of sulfonamide carbamates synthesized through the treatment of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate showed significant antimicrobial activities. This indicates the use of 2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate derivatives in combating bacterial infections (Hussein, 2018).
Cytotoxic Activity Against Human Cancer Cells
Carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin, synthesized using similar chemical structures, have shown potent cytotoxic activities against various human cancer cell lines, suggesting their application in cancer treatment (Liu et al., 2013).
Synthesis of Fluorinated Compounds
A methodology for synthesizing fluorinated 1,4,5-substituted 1,2,3-triazoles using azide–alkyne cycloaddition reaction efficiently produced 2,2,2-trifluoroethyl-substituted 1,2,3-triazoles, indicating the role of 2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate in the synthesis of fluorinated compounds (Shen et al., 2015).
Antibacterial Activity
Novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives synthesized from similar compounds displayed significant antibacterial activity, suggesting the application of 2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate in the development of new antibacterial agents (Prasad, 2021).
Chemical Synthesis and Molecular Design
The compound's derivatives have been used in various chemical syntheses and molecular design studies, including the construction of cyclic carbamates and the exploration of novel reaction pathways (Das et al., 2022).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c7-6(8,9)2-14-5(12)11-4-1-13-3-10-4/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGFLJIRRDBAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199353 | |
| Record name | Carbamic acid, N-4-oxazolyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(1,3-oxazol-4-yl)carbamate | |
CAS RN |
1375472-82-4 | |
| Record name | Carbamic acid, N-4-oxazolyl-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-4-oxazolyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone hydrobromide](/img/structure/B1377783.png)
![5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1377784.png)
![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
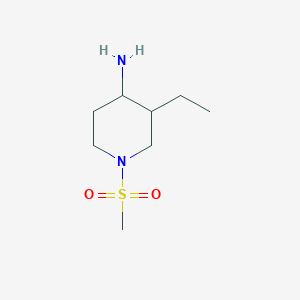
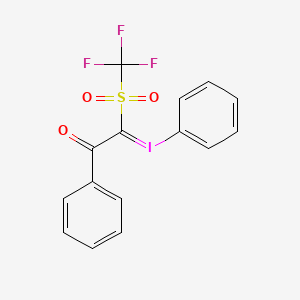
iodonium p-toluenesulfonate](/img/structure/B1377793.png)
